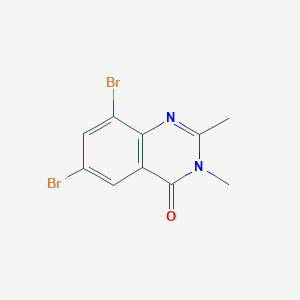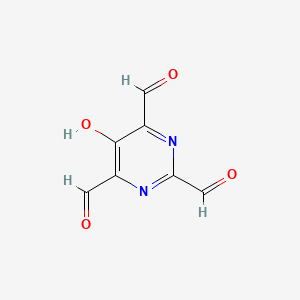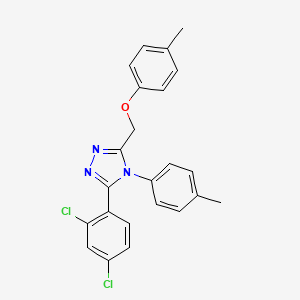![molecular formula C9H10BrN3O2 B12919129 5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one CAS No. 923569-63-5](/img/structure/B12919129.png)
5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the oxazolo-pyridazine family This compound is characterized by its unique structure, which includes a bromopropyl group attached to the oxazolo-pyridazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one typically involves the cyclization of substituted N-pyridazin-5-ylformamide oximes. The reaction conditions can vary, but mild conditions often lead to the formation of the desired oxazolo-pyridazine derivatives . For instance, the cyclization can be achieved by heating the reactants in an appropriate solvent, such as ethyl acetate, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The oxazolo-pyridazine core can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromopropyl group can yield a variety of substituted derivatives, while oxidation or reduction can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents.
Materials Science: Its heterocyclic nature allows it to be used in the synthesis of advanced materials with specific properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate various biochemical pathways.
Mécanisme D'action
The mechanism of action of 5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazolo-pyridazine core may also interact with various biological pathways, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[4,5-d]pyridazine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Pyridazine Derivatives: Compounds with a pyridazine core but lacking the oxazolo ring.
Bromopropyl Substituted Heterocycles: Compounds with a bromopropyl group attached to different heterocyclic cores.
Uniqueness
5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one is unique due to the combination of its bromopropyl group and oxazolo-pyridazine core. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
923569-63-5 |
|---|---|
Formule moléculaire |
C9H10BrN3O2 |
Poids moléculaire |
272.10 g/mol |
Nom IUPAC |
5-(3-bromopropyl)-3-methyl-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C9H10BrN3O2/c1-6-8-7(15-12-6)5-11-13(9(8)14)4-2-3-10/h5H,2-4H2,1H3 |
Clé InChI |
GNDHMRGKWLSMCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=C1C(=O)N(N=C2)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)
![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)


![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)
![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)





